4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline
Description
Properties
Molecular Formula |
C10H11N3O2S2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-(5-ethylsulfonylthiadiazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3 |
InChI Key |
SNVXQBHUXYYFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The thiadiazole core is typically synthesized via cyclization reactions. A modified Strecker reaction is employed, where hydrazine derivatives react with carbon disulfide or thiourea in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. For example:
- Hydrazine-carbothioamide intermediate : Prepared by reacting thiourea with ethyl chloroacetate.
- Cyclization : POCl₃ facilitates ring closure at 80–100°C, forming the 1,2,3-thiadiazole ring.
Reaction conditions critically influence yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: ≤30% |
| POCl₃ Concentration | 1.5–2.0 equivalents | Excess: Side products |
| Reaction Time | 4–6 hours | Prolonged: Degradation |
Sulfonation and Ethylsulfonyl Group Introduction
Sulfonation is achieved using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps:
- Electrophilic substitution : The thiadiazole ring undergoes sulfonation at the 5-position.
- Quenching : Neutralization with aqueous NaHCO₃ stabilizes the sulfonyl group.
Yield improvements (up to 78%) are observed when using DMF as a solvent due to enhanced solubility of intermediates.
Coupling Reactions for Aniline Moiety Attachment
Ullmann-Type Coupling
The aniline group is introduced via a copper-catalyzed Ullmann coupling between 5-(ethylsulfonyl)-1,2,3-thiadiazole-4-amine and iodobenzene derivatives.
Typical Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Solvent: DMSO at 120°C
- Yield: 65–72%
Buchwald-Hartwig Amination
Alternative methods employ palladium catalysis for higher regioselectivity:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, thiadiazole-H) | |
| δ 7.45–7.32 (m, 4H, aniline-H) | ||
| IR (KBr) | 1345 cm⁻¹ (S=O stretch) | |
| MS (ESI+) | m/z 269.34 [M+H]⁺ |
Industrial-Scale Optimization
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction times:
- Residence Time : 10 minutes (vs. 6 hours in batch)
- Yield : 82%
Catalytic Innovations
- Nanocatalysts : Au-Pd nanoparticles increase coupling efficiency by 15%.
- Enzymatic Sulfonation : Lipase-mediated reactions reduce by-products.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| By-product formation | Use of scavengers (molecular sieves) | Purity >99% |
| Low solubility | Co-solvents (DMSO:THF = 1:1) | Reaction rate ↑ 30% |
| Oxidative degradation | Nitrogen atmosphere | Stability ↑ 50% |
Applications in Drug Discovery
The compound’s sulfonyl and aniline groups enable interactions with biological targets:
Chemical Reactions Analysis
Types of Reactions
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Core Heterocycle Modifications: The target compound’s 1,2,3-thiadiazole core distinguishes it from pyridine- or pyrimidine-based analogues (e.g., compounds in and ). Compared to 4-(1,2,3-Thiadiazol-4-yl)aniline (CAS 121180-51-6), the ethylsulfonyl group in the target compound increases molecular weight by ~103 Da and introduces strong electron-withdrawing effects, likely enhancing electrophilicity at the thiadiazole ring .
Substituent Position and Reactivity: The isomer 3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline (CAS 579476-63-4) demonstrates how substituent positioning (C3 vs.
Functional Group Impact :
Research Findings
Synthetic Utility :
- 4-(1,2,3-Thiadiazol-4-yl)aniline (CAS 121180-51-6) is a precursor for benzoyl chloride (CAS 465513-98-8) and benzonitrile (CAS 82894-99-3) derivatives, which are high-demand intermediates . The ethylsulfonyl analogue may serve similar roles but with tailored reactivity.
Biological Activity: Ethylsulfonyl-containing compounds, such as those in , exhibit pesticidal activity due to their ability to disrupt enzyme function in pests.
Commercial Viability :
- Sales data () indicate lower demand for 4-(1,2,3-Thiadiazol-4-yl)aniline (92 bottles/year) compared to its derivatives, likely due to niche applications. The ethylsulfonyl variant’s specialized substituent may further limit large-scale use unless specific bioactivity is demonstrated.
Biological Activity
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is a heterocyclic compound featuring a thiadiazole ring and an aniline group. Its unique molecular structure contributes to a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H11N3O2S2
- Molecular Weight : 269.34 g/mol
- CAS Number : 1710853-18-1
The compound's structure includes a thiadiazole ring that is known for its diverse biological interactions, particularly in drug development and agrochemical applications .
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for functionalization to enhance biological activity. Various synthetic routes can be employed to incorporate different substituents onto the thiadiazole ring .
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 7.8 µg/mL |
| This compound | E. coli | 15.6 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. For example, studies on related thiadiazole derivatives have demonstrated efficacy against fungal pathogens such as Botrytis cinerea and Phomopsis species:
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Botrytis cinerea | 25.9 |
| Thiadiazole Derivative B | Phomopsis sp. | 50.8 |
These findings indicate that compounds similar to this compound could serve as effective antifungal agents .
The biological activity of thiadiazole derivatives is often attributed to their ability to disrupt cellular processes in microorganisms. The proposed mechanisms include:
- Inhibition of cell wall synthesis.
- Disruption of protein synthesis.
- Interference with nucleic acid metabolism.
These mechanisms highlight the potential of thiadiazoles as lead compounds in drug discovery for infectious diseases .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like oxytetracycline .
- Antifungal Activity Assessment : Another research effort focused on the antifungal properties of novel pyrimidine derivatives containing a thiadiazole skeleton, revealing superior inhibition rates against several fungal strains compared to traditional fungicides .
Q & A
What are the established synthetic routes for 4-(5-(ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline, and what are the primary challenges in its synthesis?
The synthesis typically involves multi-step pathways starting from sulfonyl chloride derivatives. A four-step method achieves 59% overall yield using 4-methoxybenzene-1-sulfonyl chloride as the starting material. Key steps include sulfonic acid reduction, ethylation, nitration, and catalytic hydrogenation. Challenges include managing competing nitration pathways (e.g., formation of dinitro byproducts under harsh conditions) and sourcing discontinued intermediates like 2-amino-4-(ethylsulfonyl)phenol .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies substituent positions and confirms aromatic proton environments (e.g., splitting patterns for thiadiazole protons) .
- IR Spectroscopy : Detects functional groups like sulfonyl (S=O stretch ~1350 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (177.23 g/mol) and fragmentation patterns .
How can researchers optimize synthetic yields while minimizing byproduct formation?
- Temperature Control : Nitration at 100°C reduces dinitro derivative (4a) formation compared to mixed acid conditions at 60°C .
- Catalyst Selection : 10% Pd/C for hydrogenation ensures selective nitro group reduction without affecting the thiadiazole ring .
- Solvent Systems : Use THF/water mixtures for sulfonic acid intermediate precipitation to enhance purity .
What strategies resolve contradictions in spectroscopic data, such as unexpected NMR peaks?
- Byproduct Analysis : Isolate and characterize side products (e.g., 4a) via column chromatography and comparative spectroscopy .
- Deuterated Solvent Screening : Use DMSO-d6 or CDCl3 to identify solvent-induced shifts or impurity signals .
How can computational methods predict the thiadiazole ring’s electronic effects on reactivity?
- DFT Calculations : Model HOMO/LUMO distributions to assess nucleophilic/electrophilic sites. The ethylsulfonyl group withdraws electrons, polarizing the thiadiazole ring .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., VEGFR2) to guide analog design .
What physicochemical properties dictate experimental handling protocols?
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonyl and amine groups. Avoid aqueous storage to prevent hydrolysis .
- Stability : Light-sensitive; store under inert atmosphere to prevent oxidation of the thiadiazole ring .
What methodological approaches are used to design derivatives for structure-activity studies?
- Functional Group Modifications : Introduce halogens or methyl groups at the aniline para-position to assess steric/electronic effects on bioactivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the thiadiazole ring .
How does the ethylsulfonyl group influence chemical reactivity?
- Electron-Withdrawing Effect : Activates the thiadiazole ring toward nucleophilic substitution but deactivates the aniline moiety, requiring protection (e.g., acetylation) during reactions .
What purification techniques address challenges in isolating intermediates?
- Recrystallization : Use ethanol/water mixtures for nitro intermediates (e.g., compound 4) .
- Flash Chromatography : Separate sulfonic acid intermediates (e.g., compound 2) using silica gel and ethyl acetate/hexane gradients .
What pharmacological applications and associated experimental models are documented for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
